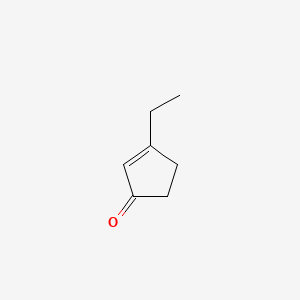

3-ethylcyclopent-2-en-1-one

Description

Structural Features and Reactivity Profile of Alpha,Beta-Unsaturated Cyclopentenones

Alpha,beta-unsaturated cyclopentenones are characterized by a five-membered ring containing a ketone functional group in conjugation with a carbon-carbon double bond. wikipedia.org This arrangement of alternating double and single bonds results in electron delocalization across the O=C–C=C system. The electronegative oxygen atom withdraws electron density from the β-carbon, rendering it electrophilic and susceptible to nucleophilic attack. libretexts.org

The reactivity of these compounds is dominated by two primary modes of reaction:

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophiles can attack the electrophilic β-carbon of the double bond. wikipedia.orglibretexts.org This is a widely utilized reaction in organic synthesis. ntu.edu.sgresearchgate.netnih.gov

The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the substitution pattern on the cyclopentenone ring.

Several key synthetic methodologies are employed to construct the cyclopentenone core, including:

Nazarov Cyclization: An acid-catalyzed 4π-electrocyclization of divinyl ketones. organic-chemistry.orgnih.govlongdom.org

Pauson-Khand Reaction: A (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, often mediated by cobalt or other transition metals. acs.orgthieme-connect.com

Ring-Closing Metathesis: A powerful method for forming cyclic alkenes from diene precursors. wikipedia.org

Aldol (B89426) Condensation: An intramolecular reaction of a 1,4-dicarbonyl compound to form the enone. nih.gov

Significance of the Cyclopentenone Motif in Natural Products and Synthetic Targets

The cyclopentenone ring is a recurring structural motif in a vast array of natural products exhibiting diverse and potent biological activities. researchgate.netacs.org Prominent examples include the prostaglandins, a class of lipid compounds involved in inflammation and other physiological processes, and jasmone, a key component of the fragrant oil from jasmine flowers. wikipedia.org The cyclopentenone core is also found in numerous antifungal, antimicrobial, and antitumor agents. researchgate.net Consequently, the development of synthetic routes to functionalized cyclopentenones is a major focus of research in organic chemistry. hud.ac.ukresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHAEVXYYITIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205366 | |

| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-69-9 | |

| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOPENTEN-1-ONE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H451QJ7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethylcyclopent 2 En 1 One and Its Derivatives

De Novo Synthetic Routes to the Cyclopentenone Core

De novo synthesis, the creation of the cyclopentenone ring from non-cyclic starting materials, offers a flexible approach to introduce a variety of substituents onto the final product.

Multi-Step Syntheses from Acyclic Precursors

These methods build the cyclopentenone ring system through a series of discrete chemical transformations.

A notable example of this strategy is the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one, a related derivative, starting from 2-methyl-1,3-butadiene. This process involves the reaction of the diene with a dihalocarbene to form a dihalocyclopropane derivative. Subsequent heating induces a ring expansion to a cyclopentene (B43876) intermediate, which is then hydrolyzed to the corresponding cyclopentenone. This approach highlights the utility of dienes in constructing the five-membered ring through carbene-mediated cyclization and subsequent rearrangement.

Continuing from the cyclopentenone formed in the previous step, an epoxidation reaction, often using an agent like m-chloroperbenzoic acid (mCPBA), introduces an epoxide ring. This is followed by an acid-catalyzed isomerization, which opens the epoxide and rearranges the molecule to yield the final 2-hydroxy-3-alkylcyclopent-2-en-1-one derivative. This epoxidation-isomerization sequence is a powerful tool for introducing hydroxyl functionality at the C2 position of the cyclopentenone ring.

One-Pot Condensation Approaches for Cyclopentenone Derivatives

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

For instance, the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) is a well-established method for producing 3-methylcyclopent-2-en-1-one. chemicalbook.comresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, and can be optimized by adjusting temperature and catalyst concentration to achieve high yields. researchgate.netresearchgate.net This approach is valued for its simplicity and effectiveness in forming the five-membered ring.

Another versatile one-pot method involves the condensation of benzil (B1666583) derivatives with ketones containing α-hydrogens in the presence of a base like sodium hydroxide. This reaction allows for the synthesis of a range of substituted cyclopentenone derivatives. The efficiency of this reaction is influenced by the electronic nature of the substituents on the benzil, with electron-donating groups generally leading to higher yields.

| Benzil Derivative | Ketone | Product Substituents | Yield (%) | Reaction Time (h) |

| 4,4'-Dimethoxybenzil | Acetone | 2-(4-methoxyphenyl)-3-methyl | 85 | Not specified |

| 4,4'-Dinitrobenzil | Acetone | 2-(4-nitrophenyl)-3-methyl | 45 | Not specified |

| 4,4'-Dibromobenzil | Acetone | 2-(4-bromophenyl)-3-methyl | Not specified | Not specified |

This table illustrates the influence of substituents on the yield of cyclopentenone derivatives in a one-pot condensation reaction.

Rearrangement Reactions Leading to Cyclopentenone Skeletons

Rearrangement reactions provide an elegant way to construct the cyclopentenone framework by reorganizing the carbon skeleton of a precursor molecule.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a carbonyl compound. researchgate.netnih.govnumberanalytics.comwikipedia.orgmasterorganicchemistry.com In the context of cyclopentenone synthesis, substituted cyclopent-3-ene-1,2-diols can undergo a pinacol rearrangement to form cyclopent-2-en-1-one derivatives. researchgate.net The reaction is initiated by the protonation of a hydroxyl group, which then leaves as a water molecule to form a carbocation. A subsequent 1,2-alkyl or 1,2-hydride shift leads to the formation of the more stable ketone product. numberanalytics.comwikipedia.orgmasterorganicchemistry.com The stereochemistry of the diol can play a crucial role in determining the major product in cyclic systems. wikipedia.org

Vinyl Allene (B1206475) Oxide Rearrangements to Cyclopent-2-en-1-ones

The rearrangement of vinyl allene oxides presents a mechanistically intriguing pathway to cyclopent-2-en-1-ones. acs.org These highly unstable intermediates are implicated in the biosynthesis of important natural products like jasmonic acid in plants. acs.orgnih.gov The reaction can proceed through competing mechanistic pathways, including a concerted SN2-like rearrangement and a stepwise process involving an oxidopentadienyl zwitterion. acs.orgrutgers.edu

Theoretical studies using density-functional calculations have shed light on the intricacies of this rearrangement. rutgers.edu The preference for a concerted versus a stepwise mechanism is influenced by the geometry of the olefin and substitution on the epoxide ring. rutgers.edu A concerted pathway is predicted to exhibit torquoselectivity, leading to a stereodefined 4,5-disubstituted cyclopent-2-en-1-one that retains the stereochemical information of the starting material. rutgers.edu In contrast, the stepwise pathway proceeds through a planar zwitterionic intermediate, which does not allow for torquoselectivity. rutgers.edu

More recent computational work has proposed an alternative stepwise mechanism involving the initial ring opening of the allene oxide to a vinylcyclopropanone, followed by a acs.orgwikipedia.org-C sigmatropic rearrangement to furnish the cyclopentenone. rsc.orgresearchgate.net This pathway is suggested to be favored for Z-allene oxides. rsc.orgresearchgate.net The nature of the intermediates, whether they are closed-shell species or diradical oxyallyls, has also been a subject of investigation, with some studies suggesting that an open-shell diradical pathway is lower in energy. nih.gov

Table 1: Mechanistic Pathways in Vinyl Allene Oxide Rearrangement

| Mechanistic Pathway | Key Intermediate(s) | Stereochemical Outcome | Influencing Factors |

| Concerted SN2-like | SN2-like transition state acs.org | Torquoselective rutgers.edu | Olefin geometry, epoxide substitution rutgers.edu |

| Stepwise (Zwitterionic) | Oxidopentadienyl zwitterion acs.orgrutgers.edu | Non-torquoselective rutgers.edu | Olefin geometry, epoxide substitution rutgers.edu |

| Stepwise (Vinylcyclopropanone) | Vinylcyclopropanone rsc.orgresearchgate.net | Stereodefined (for Z-isomers) rsc.orgresearchgate.net | Allene oxide double bond geometry rsc.orgresearchgate.net |

| Stepwise (Diradical) | Oxyallyl diradical nih.gov | Dependent on subsequent steps | Electronic nature of intermediates |

Piancatelli Rearrangement for Substituted Cyclopentenone Synthesis

The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org This reaction, discovered in 1976, has become a valuable tool in the synthesis of natural products due to its ability to generate highly functionalized cyclopentenones. wikipedia.orgrsc.org The mechanism is proposed to be a 4π-electrocyclization, analogous to the Nazarov cyclization. wikipedia.orgthieme-connect.com

The reaction is initiated by the acid-catalyzed formation of a carbocation from the 2-furylcarbinol. nih.gov Subsequent nucleophilic attack by water and ring opening leads to a pentadienyl cation intermediate, which then undergoes a conrotatory 4π electrocyclic ring closure to yield the cyclopentenone product. wikipedia.orgthieme-connect.com A key feature of this rearrangement is the high degree of stereocontrol, typically affording the trans isomer exclusively. nih.gov

The scope of the Piancatelli rearrangement has been expanded to include aza-Piancatelli and oxa-Piancatelli variants, where amines and alcohols, respectively, act as nucleophiles instead of water. thieme-connect.comnih.gov This allows for the synthesis of 4-amino- and 4-alkoxy-substituted cyclopentenones. thieme-connect.com Lanthanide salts have been identified as effective catalysts for the aza-Piancatelli reaction, enabling the selective activation of 2-furaldehydes in the presence of nucleophilic amines. nih.gov

Table 2: Variants of the Piancatelli Rearrangement

| Rearrangement Type | Nucleophile | Product | Catalyst Examples |

| Piancatelli | Water | 4-Hydroxycyclopentenone wikipedia.org | Protic acids, Lewis acids (e.g., ZnCl₂) wikipedia.orgnih.gov |

| Aza-Piancatelli | Amines/Anilines | 4-Aminocyclopentenone thieme-connect.comnih.gov | Lanthanide salts (e.g., DyCl₃) rsc.orgnih.gov |

| Oxa-Piancatelli | Alcohols | 4-Alkoxycyclopentenone thieme-connect.com | Acid catalysts thieme-connect.com |

Nazarov Cyclization and its Decarboxylative Variants

The Nazarov cyclization is a classic method for synthesizing cyclopentenones from divinyl ketones. wikipedia.org The reaction proceeds through a cationic 4π-electrocyclic ring closure promoted by a protic or Lewis acid. wikipedia.org The key intermediate is a pentadienyl cation, which undergoes a conrotatory cyclization to form an oxyallyl cation, followed by elimination and tautomerization to give the cyclopentenone product. wikipedia.org

While effective, the classical Nazarov cyclization can suffer from issues of regioselectivity. organic-chemistry.org To address this, various modern variants have been developed. Silicon-directed Nazarov cyclizations, for instance, utilize the β-effect of silicon to stabilize the carbocation intermediate, thereby controlling the position of the double bond in the final product. organic-chemistry.orgdicp.ac.cn

Decarboxylative Nazarov cyclizations represent another innovative approach. idexlab.comresearchgate.net In these reactions, the cyclization is triggered by the loss of carbon dioxide from a suitable precursor, such as a cyclic enol carbonate. researchgate.net This strategy allows for the stereospecific and regioselective construction of highly substituted cyclopentenones under mild conditions. researchgate.net For example, the Lewis acid-catalyzed decarboxylative Nazarov cyclization of cyclic carbonates derived from propargyl alcohols can lead to the formation of cyclopentenones with strict control over the stereochemistry, dictated by the geometry of the starting alkene. researchgate.net Nickel-catalyzed enantioselective sequential Nazarov cyclization/decarboxylation has also been developed, providing chiral cyclopentenones in good yields and with excellent enantioselectivities. idexlab.com

Functionalization and Derivatization of Pre-existing Cyclopentenone Scaffolds

Alpha-Heterosubstituted Carbanion Chemistry (e.g., Phosphorus and Sulfur Reagents)

The functionalization of cyclopentenones can be effectively achieved using α-heterosubstituted carbanions, particularly those stabilized by phosphorus and sulfur. tandfonline.comjournals.co.za These reagents act as acyl anion equivalents, enabling the introduction of various substituents at the α-position of the cyclopentenone ring. journals.co.za

Organophosphorus reagents, such as α-phosphoryl sulfides and sulfoxides, are versatile tools in this context. journals.co.za The carbanions generated from these compounds can react with electrophiles to form new carbon-carbon bonds. journals.co.za For example, the dianion of diethyl α-(methylthio)phosphonoacetic acid can react with carbonyl compounds, which, after subsequent transformations, can lead to the formation of functionalized cyclopentenones. journals.co.za

Sulfur-stabilized carbanions are also widely employed. journals.co.zaacs.org The reaction of methylsulfinyl carbanion with cyclopentanones has been studied, demonstrating the utility of sulfur-based reagents in modifying the cyclopentane (B165970) ring system. acs.org The vinyl sulfide (B99878) moiety, often introduced using these reagents, can serve as a masked carbonyl group, allowing for further synthetic manipulations. journals.co.za

Table 3: Application of Phosphorus and Sulfur Reagents in Cyclopentenone Synthesis

| Reagent Type | Example | Application | Reference |

| α-Phosphoryl Sulfides | Diethyl α-(methylthio)phosphonoacetate | Generation of α-phosphonate carbanions for reaction with electrophiles. | journals.co.za |

| α-Phosphoryl Sulfoxides | Chiral α-phosphoryl sulfoxides | Asymmetric synthesis. | journals.co.za |

| Sulfur-stabilized Carbanions | Methylsulfinyl carbanion | Reaction with cyclopentanones for ring modification. | acs.org |

Transition Metal-Catalyzed Functionalizations (e.g., Gold(I)-Catalyzed Cycloisomerization and Fluorination)

Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful strategy for the synthesis and functionalization of cyclopentenones. acs.orgnih.gov Gold(I) catalysts are known for their ability to activate alkynes and allenes under mild conditions, enabling a variety of cycloisomerization and functionalization reactions. acs.orgnih.gov

Gold(I)-catalyzed cycloisomerization of enynyl esters is a well-established method for constructing the cyclopentenone core. nih.gov The proposed mechanism involves a 3,3-sigmatropic rearrangement to an enallenyl acetate, followed by a Nazarov-type cyclization. nih.gov This methodology allows for the synthesis of a wide range of substituted cyclopentenones. acs.org Furthermore, gold(I)-catalyzed tandem reactions, such as cycloisomerization/hetero-Diels-Alder/ring-opening sequences, have been developed to produce highly functionalized cyclopentenone derivatives. researchgate.netacs.org

Gold(I) catalysis has also been employed for the functionalization of cyclopentenone precursors. For example, domino gold-catalyzed rearrangement and fluorination of propargyl acetates have been reported, providing access to fluorinated cyclopentenone derivatives. ucsb.edu

Table 4: Gold(I)-Catalyzed Reactions for Cyclopentenone Synthesis and Functionalization

| Reaction Type | Substrate | Product | Key Features |

| Cycloisomerization | Enynyl esters nih.gov | Substituted cyclopentenones | Mild conditions, broad substrate scope. acs.org |

| Tandem Cycloisomerization/ Hetero-Diels-Alder/ Ring-Opening | Enynyl acetates and dialkylazodicarboxylates researchgate.netacs.org | 5-Hydrazino-2-cyclopentenone derivatives | One-pot synthesis of highly functionalized products. |

| Rearrangement/Fluorination | Propargyl acetates ucsb.edu | Fluorinated cyclopentenone derivatives | Domino reaction sequence. |

Asymmetric and Enantioselective Synthesis of 3-Ethylcyclopent-2-en-1-one Derivatives

The development of asymmetric and enantioselective methods for the synthesis of this compound derivatives is of great importance for accessing chiral building blocks for natural product synthesis and medicinal chemistry. nih.govuni-regensburg.de

One successful approach involves the use of chiral auxiliaries. For example, camphor-based auxiliaries have been used in asymmetric Nazarov cyclizations to achieve high enantioselectivity. wikipedia.org Another strategy is the use of chiral catalysts. Chiral Lewis acids, such as those derived from copper(II) bisoxazoline complexes, have been shown to catalyze enantioselective Nazarov cyclizations with high enantiomeric excess. wikipedia.org

Enantioselective silicon-directed Nazarov cyclizations have also been developed, often employing a cooperative catalytic system of a Lewis acid and a chiral Brønsted acid. dicp.ac.cn This method allows for the synthesis of chiral cyclopentenones with good yields and high enantioselectivities. dicp.ac.cn

Furthermore, enzymatic kinetic resolution has been utilized to obtain enantiomerically pure cyclopentenone derivatives. researchgate.net For instance, racemic 4-hydroxy-2-methylcyclopent-2-en-1-one, synthesized via a modified Piancatelli rearrangement, can be resolved using lipases to afford the (S)-enantiomer. researchgate.net This chiral intermediate can then be used in the synthesis of terpenoids. researchgate.net

Catalytic asymmetric conjugate addition of Grignard reagents to 2-alkyl-substituted cyclopentenones, in the presence of a chiral diphosphine ligand, provides another route to enantioenriched cyclopentanone (B42830) precursors that can be converted to their corresponding cyclopentenone derivatives. nih.gov

Table 5: Selected Asymmetric Approaches to Cyclopentenone Derivatives

| Method | Key Component(s) | Example Application |

| Chiral Auxiliary | Camphor-based auxiliary | Asymmetric Nazarov cyclization of achiral allenes. wikipedia.org |

| Chiral Lewis Acid | Copper(II) bisoxazoline complexes | Enantioselective Nazarov cyclization. wikipedia.org |

| Cooperative Catalysis | Lewis acid and chiral Brønsted acid | Enantioselective silicon-directed Nazarov cyclization. dicp.ac.cn |

| Enzymatic Kinetic Resolution | Lipase | Resolution of racemic 4-hydroxy-2-methylcyclopent-2-en-1-one. researchgate.net |

| Asymmetric Conjugate Addition | Chiral diphosphine ligand (e.g., JosiPhos) | Addition of Grignard reagents to 2-methylcyclopent-2-en-1-one. nih.gov |

Catalytic Asymmetric Conjugate Additions to Cyclopentenones

Catalytic asymmetric conjugate addition represents a powerful and atom-economical method for the formation of carbon-carbon bonds and the simultaneous creation of a stereocenter. illinois.edupnas.org In the context of synthesizing this compound, this involves the 1,4-addition of an ethyl group to the corresponding α,β-unsaturated cyclopentenone precursor. Copper-based catalytic systems, in conjunction with chiral ligands, have been extensively explored for this purpose. illinois.edupnas.org

The enantioselective conjugate addition of organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) and dialkylzinc reagents (e.g., diethylzinc), to cyclic enones is a well-established strategy. illinois.edupnas.org The success of these reactions hinges on the selection of an appropriate chiral ligand that can effectively induce asymmetry at the newly formed stereocenter. Ferrocenyl-based diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, have demonstrated high efficacy in copper-catalyzed asymmetric conjugate additions of Grignard reagents to cyclic enones, achieving excellent enantioselectivities (up to 96% ee). pnas.org

For instance, the copper-catalyzed conjugate addition of Grignard reagents to 2-methylcyclopent-2-en-1-one has been investigated as a route to paxilline (B40905) indoloterpenoids. nih.gov This study highlighted the importance of the ligand structure in controlling both the reactivity and stereochemical outcome of the reaction. nih.gov While a specific example for the addition of an ethyl group to cyclopentenone to form this compound is not detailed in the provided results, the principles and ligand screening data from analogous systems provide a strong foundation for its successful implementation.

The general mechanism for the copper-catalyzed conjugate addition of a dialkylzinc reagent to a cyclohexenone involves the formation of a chiral copper(I) complex, which then transfers an alkyl group to form a copper nucleophile. illinois.edu This species coordinates to the enone, leading to the insertion of the alkyl group at the β-position. illinois.edu A similar mechanism is expected to operate in the synthesis of this compound.

Table 1: Examples of Chiral Ligands in Copper-Catalyzed Asymmetric Conjugate Additions to Cyclic Enones

| Ligand Family | Specific Ligand Example | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| JosiPhos | SL-J004-1 | 2-methylcyclopent-2-en-1-one | Homoprenylmagnesium bromide | 65% | nih.gov |

| TaniaPhos | Not specified | Cyclohexenone | Alkylmagnesium bromides | up to 96% | pnas.org |

| Phosphoramidite | Phosphoramidite 11 | 2-cyclohexenone | Diethylzinc | >99:1 er | illinois.edu |

Kinetic and Dynamic Kinetic Resolution Methodologies for Chiral Cyclopentenones

Kinetic resolution is a process that allows for the separation of a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. google.com This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. google.com However, the maximum theoretical yield for the resolved product in a kinetic resolution is 50%. wikipedia.org

Dynamic kinetic resolution (DKR) overcomes this limitation by incorporating a mechanism for the in-situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous interconversion allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org DKR is a powerful tool in asymmetric synthesis and has been applied to the preparation of chiral cyclopentanones.

A notable example involves the kinetic and dynamic kinetic resolution of racemic 3,5-dialkyl-2-cyclopenten-1-ones via asymmetric conjugate reduction. illinois.edu In this study, a copper hydride complex, generated in situ from a copper(I) salt, a chiral ligand (e.g., a BINAP derivative), and a silane (B1218182) reducing agent, was used to selectively reduce one enantiomer of the cyclopentenone. illinois.edu By adding a base to the reaction mixture, the starting cyclopentenone could be racemized, enabling a dynamic kinetic resolution process. illinois.edu

While a specific application of DKR to this compound is not explicitly detailed, the methodology developed for 3,5-disubstituted-2-cyclopentenones provides a clear blueprint. The key steps would involve the use of a chiral catalyst to selectively react with one enantiomer of racemic this compound, coupled with a racemization process to convert the other enantiomer into the reactive form.

Table 2: Key Features of Kinetic vs. Dynamic Kinetic Resolution

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Maximum Theoretical Yield | 50% | 100% |

| Process | One enantiomer reacts faster, leaving the other enriched. | One enantiomer reacts faster while the other is racemized in situ. |

| Outcome | Enriched unreacted starting material and an enantiopure product. | A single enantiomerically pure product. |

| Requirement | A chiral resolving agent or catalyst. | A chiral catalyst and a racemization catalyst/condition. |

Application of Chiral Auxiliaries in Stereoselective Cyclopentenone Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans' oxazolidinones and camphor-derived auxiliaries. wikipedia.orgsigmaaldrich.com These auxiliaries can be used to control the stereochemistry of alkylation reactions, conjugate additions, and cycloadditions.

For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is attached to a cyclopentenone precursor. For instance, an N-enoyl oxazolidinone, derived from a cyclopentene carboxylic acid and an Evans auxiliary, could undergo a diastereoselective conjugate addition of an ethyl group. The chiral auxiliary would shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side, thus establishing the desired stereochemistry at the C-3 position. Subsequent cleavage of the auxiliary would then afford the enantiomerically enriched this compound.

While a specific documented synthesis of this compound using a particular chiral auxiliary is not present in the provided search results, the general principles are well-established. The choice of the chiral auxiliary is critical and can influence the diastereoselectivity of the key bond-forming step. For example, (R)-(−)-2,2-Diphenylcyclopentanol has been used as a chiral auxiliary in asymmetric nitroalkene [4+2] cycloadditions to create chiral pyrrolidines. orgsyn.org

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | Formation of a chelated transition state directs the approach of the electrophile/nucleophile. | wikipedia.org |

| Camphorsultams | Michael additions, Claisen rearrangements | Rigid bicyclic structure provides excellent stereocontrol. | wikipedia.org |

| (R)-(-)-2,2-Diphenylcyclopentanol | [4+2] Cycloadditions | Effective in Lewis acid-promoted asymmetric reactions. | orgsyn.org |

Reactivity and Mechanistic Investigations of 3 Ethylcyclopent 2 En 1 One

Carbonyl Reactivity and Conjugate Addition Chemistry

The electronic structure of α,β-unsaturated ketones like 3-ethylcyclopent-2-en-1-one results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). This dual reactivity allows for two main nucleophilic attack pathways: direct attack at the carbonyl group (1,2-addition) and attack at the end of the conjugated system (1,4-addition or conjugate addition).

The competition between 1,2- and 1,4-addition is a central theme in the chemistry of α,β-unsaturated ketones and is influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the specific structure of the enone.

1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This type of reaction is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The reaction is often irreversible and kinetically controlled, meaning the product distribution is determined by the relative rates of the competing addition pathways. rsc.orgmasterorganicchemistry.com At lower temperatures, where the reactions are irreversible, the faster-forming 1,2-adduct is typically the major product. masterorganicchemistry.com

1,4-Addition (Conjugate Addition): In this pathway, the nucleophile attacks the β-carbon of the α,β-unsaturated system. This is favored by "soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols. masterorganicchemistry.com The initial addition results in the formation of an enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com 1,4-addition is often a thermodynamically controlled process, leading to the more stable product. rsc.org The stability of the 1,4-adduct is often attributed to the retention of the strong carbon-oxygen double bond. rsc.org

Studies on related α-donor-substituted cyclopentenones have shown that treatment with methyllithium (B1224462) results exclusively in 1,2-adducts, whereas lithium dimethylcuprate leads to 1,4-addition products. rsc.org These findings underscore the critical role of the nucleophile in directing the regioselectivity of the addition.

| Nucleophile Type | Favored Addition Pathway | Controlling Factor | Typical Reagents |

| Hard Nucleophiles | 1,2-Addition | Kinetic Control | Organolithium, Grignard Reagents |

| Soft Nucleophiles | 1,4-Addition (Conjugate) | Thermodynamic Control | Organocuprates, Enamines, Thiols |

The Michael addition is a specific and widely utilized type of 1,4-conjugate addition. wikipedia.org In this reaction, a resonance-stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org Due to its α,β-unsaturated ketone framework, this compound is an excellent Michael acceptor. mdpi.com

The mechanism of the Michael reaction involves the formation of an enolate from a Michael donor, which then undergoes conjugate addition to the α,β-unsaturated system. masterorganicchemistry.com Subsequent protonation of the resulting enolate yields the final 1,5-dicarbonyl compound or a related structure. libretexts.org A wide range of nucleophiles can act as Michael donors, including β-ketoesters, malonates, and β-cyanoesters. wikipedia.org

The efficiency and outcome of the Michael reaction are dependent on the reactivity of both the donor and the acceptor. The electrophilicity of the β-carbon in this compound makes it susceptible to attack by a variety of soft nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reaction is a cornerstone of organic synthesis due to its ability to form C-C bonds in a mild and efficient manner. wikipedia.org

In addition to nucleophilic additions, the double bond of this compound can participate in cycloaddition reactions. As an electron-deficient alkene due to the adjacent electron-withdrawing carbonyl group, it can act as a dienophile in Diels-Alder reactions, although this reactivity is often less pronounced than in more activated systems.

Of significant interest is the photochemical behavior of this compound, particularly its participation in [2+2] photocycloaddition reactions. wikipedia.org Upon ultraviolet irradiation, enones can be excited to a triplet state. wikipedia.org This excited state can then react with a ground-state alkene to form a cyclobutane (B1203170) ring through a diradical intermediate. wikipedia.org

Research on the photochemistry of 3-alkyl-cyclopent-2-en-ones has demonstrated that this compound undergoes dimerization when irradiated with UV light in toluene. researchgate.net This dimerization is a form of intermolecular [2+2] photocycloaddition, where two molecules of the enone react to form a cyclobutane-containing dimer. researchgate.net The regiochemistry of such photodimerizations can lead to head-to-head or head-to-tail isomers. researchgate.net The specific stereochemical outcome is often influenced by the reaction conditions and the structure of the enone. researchgate.net

| Reaction Type | Role of this compound | Key Intermediate | Product Type |

| [2+2] Photocycloaddition | Enone | Triplet Diradical | Cyclobutane Dimer |

Electrophilic and Radical Reaction Pathways

Beyond its reactions with nucleophiles, this compound can also engage in reactions involving electrophilic and radical species.

Electrophilic fluorination is a powerful method for the introduction of fluorine atoms into organic molecules. wikipedia.org In the context of α,β-unsaturated ketones, electrophilic fluorinating agents can react with the enol or enolate form of the ketone. The mechanism of electrophilic fluorination is a topic of ongoing investigation, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

While specific studies on the electrophilic fluorination of this compound are not extensively detailed in the literature, research on similar cyclopentenone and α,β-unsaturated ketone systems provides insight into the likely reaction pathways. The reaction of α,β-unsaturated ketones with elemental fluorine can lead to the addition of fluorine across the double bond. researchgate.net Subsequent elimination of hydrogen fluoride (B91410) can then yield an α-fluoro-α,β-unsaturated ketone. researchgate.net

More modern electrophilic fluorinating reagents, such as those containing an N-F bond (e.g., Selectfluor), are commonly employed due to their greater safety and selectivity. wikipedia.org The reaction of an enolate with an N-F reagent is a standard method for the synthesis of α-fluoroketones. organic-chemistry.org For an α,β-unsaturated system like this compound, the reaction could potentially proceed through an initial attack of the enolate at the fluorine atom, followed by rearrangement or further reaction cascades. The regioselectivity of fluorination in such systems can be influenced by the specific reagents and reaction conditions. nih.gov

The cyclopentenone motif can also be involved in radical-mediated reactions. For instance, kinetic studies have been performed on the reaction of hydroxyl radicals (•OH) with cyclopentenone derivatives. nih.gov These studies are relevant to atmospheric chemistry and combustion processes.

Research on the reaction of •OH with 3-methyl-2-cyclopenten-1-one, a close structural analog of this compound, has shown that the reaction proceeds at a measurable rate. nih.govacs.org The proposed mechanisms involve both the abstraction of a hydrogen atom and the addition of the hydroxyl radical to the double bond. nih.gov Both pathways lead to the formation of a resonance-stabilized radical intermediate. nih.govacs.org The position of the alkyl substituent (at C2 or C3) has been shown to influence the reaction rate, with 3-substituted cyclopentenones reacting more slowly than their 2-substituted counterparts. acs.org

These findings suggest that this compound would also be susceptible to attack by radical species, with the reaction likely proceeding through addition to the double bond or hydrogen abstraction from the ethyl group or the cyclopentenone ring.

| Reactant | Reaction Type | Potential Products |

| Electrophilic Fluorinating Agent | Electrophilic Fluorination | α-Fluoro-3-ethylcyclopent-2-en-1-one |

| Hydroxyl Radical (•OH) | Radical Addition/Abstraction | Hydroxylated and/or Radical Adducts |

Isomerization and Tautomeric Equilibria in Alkylcyclopentenones

Alkyl-substituted cyclopentenones are dynamic structures capable of undergoing several types of isomerizations. These processes are often in equilibrium and can be influenced by factors such as pH, temperature, and solvent. Understanding these equilibria is crucial for predicting the outcomes of chemical reactions and for the strategic synthesis of desired isomers.

While this compound itself does not possess a hydroxyl group to directly participate in keto-enol tautomerism, its hydroxy derivatives, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one, provide a clear example of this equilibrium. chemicalbook.comnist.govsigmaaldrich.com Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. libretexts.orglibretexts.org

In the context of a hydroxy-derivative of this compound, the equilibrium exists between the β-dicarbonyl (keto) form and the enol form. The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a double bond within the cyclopentene (B43876) ring.

The tautomerization can be catalyzed by either acid or base. khanacademy.org

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent deprotonation at the α-carbon by a weak base (like water) leads to the formation of the enol.

Base-Catalyzed Mechanism: A base will deprotonate the α-carbon, forming an enolate ion. This enolate is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol form.

Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org This is primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by intramolecular hydrogen bonding and the formation of a conjugated system, shifting the equilibrium.

Table 1: Factors Influencing Keto-Enol Equilibrium in Hydroxy-Alkylcyclopentenones

| Factor | Influence on Equilibrium | Mechanistic Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize the more polar keto form through dipole-dipole interactions. Less polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. | Differential solvation of the tautomers. |

| Temperature | Increased temperature often favors the formation of the less stable tautomer (enol). | The equilibrium constant is temperature-dependent. |

| pH | Both acid and base catalysis can accelerate the rate of interconversion. The position of the equilibrium can also be influenced by pH. | Protonation and deprotonation steps are key to the mechanism. |

| Substitution | Electron-withdrawing or -donating groups on the ring can influence the acidity of the α-protons and the stability of the enolate intermediate. | Alteration of the electronic properties of the molecule. |

Positional isomerization, specifically the migration of the carbon-carbon double bond, is a key reaction pathway for alkylcyclopentenones. In this compound, the double bond is in conjugation with the carbonyl group (an α,β-unsaturated ketone). Under certain conditions, this double bond can migrate to the β,γ-position, leading to the formation of 3-ethylcyclopent-3-en-1-one.

This isomerization can also be catalyzed by acids or bases and typically proceeds through an enol or enolate intermediate.

Acid-Catalyzed Isomerization: Protonation of the carbonyl oxygen is followed by deprotonation at the γ-carbon, leading to the formation of a different enol intermediate. Tautomerization of this enol results in the β,γ-unsaturated ketone.

Base-Catalyzed Isomerization: A strong base can remove a proton from the γ-carbon to form a resonance-stabilized enolate. Subsequent protonation of this enolate at the α-carbon yields the β,γ-unsaturated ketone.

The equilibrium between the α,β- and β,γ-isomers is often dictated by their relative thermodynamic stabilities. The conjugated α,β-unsaturated system is generally more stable due to resonance delocalization of the π electrons. Consequently, the equilibrium usually favors the α,β-isomer.

However, it is possible to achieve a contra-thermodynamic isomerization, driving the reaction towards the less stable isomer, through specialized catalytic systems, such as those employing dual catalysts under photochemical conditions. mit.edunih.gov These methods can provide access to less stable isomers that are valuable synthetic intermediates. organic-chemistry.org

Table 2: Comparison of α,β- and β,γ-Isomers of 3-Ethylcyclopentenone

| Isomer | Structure | Key Features | Relative Thermodynamic Stability |

|---|---|---|---|

| α,β-Unsaturated Isomer | This compound | Conjugated system (C=C-C=O) | Generally more stable |

| β,γ-Unsaturated Isomer | 3-ethylcyclopent-3-en-1-one | Non-conjugated system | Generally less stable |

The mechanistic understanding of these isomerization and tautomeric processes is fundamental to controlling the reactivity of this compound and related compounds in organic synthesis.

Derivatives, Analogs, and Structural Diversification of 3 Ethylcyclopent 2 En 1 One

Synthesis of Alkyl-Substituted Cyclopentenone Analogs

The synthesis of alkyl-substituted cyclopentenone analogs is a fundamental area of research aimed at exploring the structure-activity relationships of this class of compounds. Various synthetic strategies have been developed to introduce alkyl groups at different positions of the cyclopentenone ring.

One common approach involves the aldol (B89426) condensation of α-diketones with acetone derivatives in alkaline media. This method allows for the flexible introduction of substituents on the cyclopentenone ring. For instance, new cyclopentenone derivatives have been prepared via the aldol condensation of substituted benzils with acetone derivatives. researchgate.net

Another versatile method is the Pauson-Khand reaction, which involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. This reaction can be rendered intramolecular and enantioselective through the use of chiral ligands. For example, a chiral iridium diphosphine complex catalyzes an enantioselective intramolecular Pauson-Khand-type reaction to produce various chiral bicyclic cyclopentenones. organic-chemistry.org

Nickel-catalyzed cycloadditions also provide a direct route to substituted cyclopentenones. The cycloaddition of enals or enoates with alkynes, catalyzed by nickel, can directly yield cyclopentenols or cyclopentenones, respectively. organic-chemistry.org A nickel-catalyzed formal [3+2] cycloaddition between cyclopropanone and alkynes has also been developed, providing access to 2,3-disubstituted cyclopentenones with reverse regioselectivity compared to the traditional Pauson-Khand reaction. semanticscholar.org

Gold-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted cyclopentenones. For instance, the gold(I)-catalyzed hydrative rearrangement of 1,1-diethynylcarbinol acetates can produce 5-acetoxy-2-alkyl-2-cyclopentenones. organic-chemistry.org

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Aldol Condensation | Alkaline media | Flexible introduction of substituents. | researchgate.net |

| Pauson-Khand Reaction | Cobalt or Iridium complexes | Enantioselective synthesis of bicyclic cyclopentenones. | organic-chemistry.org |

| Nickel-Catalyzed Cycloaddition | Nickel catalysts | Direct synthesis from enals/enoates and alkynes. | organic-chemistry.orgsemanticscholar.org |

| Gold-Catalyzed Rearrangement | Gold(I) catalysts | Synthesis from diethynylcarbinol acetates. | organic-chemistry.org |

Hydroxy-Substituted Cyclopentenones (e.g., 2-Hydroxy-3-ethylcyclopent-2-en-1-one)

Hydroxy-substituted cyclopentenones, such as 2-hydroxy-3-ethylcyclopent-2-en-1-one, are an important subclass of cyclopentenone derivatives. The introduction of a hydroxyl group can significantly alter the chemical and biological properties of the molecule.

The direct oxidation of 3-ethylcyclopent-2-en-1-one to its hydroxylated counterpart presents a synthetic challenge. However, related transformations on similar cyclopentenone systems have been explored. For instance, the α-hydroxylation of ketones can be achieved using oxidizing agents like oxaziridines. oregonstate.edu

Rearrangement reactions can also provide access to hydroxylated cyclopentenones. The Piancatelli rearrangement of furyl carbinols, for example, yields 4-hydroxycyclopent-2-en-1-one derivatives. acs.org Theoretical studies have also investigated the rearrangement of vinyl allene (B1206475) oxides to cyclopent-2-en-1-ones, which can proceed through either concerted or stepwise mechanisms. rutgers.edu

Several independent synthetic routes to hydroxylated cyclopentenones have been developed. A common method for the synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one involves a modified acyloin condensation of esters of 2-methyl glutaric acid. google.com Another approach starts from 2-methyl-1,3-butadiene and proceeds through a five-step synthesis involving a hot tube isomerization and epoxidation. google.com

The base-catalyzed condensation of 1-hydroxyhexane-2,5-dione is another route to 2-hydroxy-3-methylcyclopent-2-en-1-one. wikipedia.org Furthermore, methods for the synthesis of enantiomeric 1,3-dihydroxy and 2,3-dihydroxy cyclopentanones have been described, starting from 3-methyl-cyclopentane-1,2-dione. researchgate.net

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| Esters of 2-methyl glutaric acid | Acyloin condensation | 2-Hydroxy-3-methylcyclopent-2-en-1-one | google.com |

| 2-Methyl-1,3-butadiene | Multi-step synthesis | 2-Hydroxy-3-methylcyclopent-2-en-1-one | google.com |

| 1-Hydroxyhexane-2,5-dione | Base-catalyzed condensation | 2-Hydroxy-3-methylcyclopent-2-en-1-one | wikipedia.org |

| 3-Methyl-cyclopentane-1,2-dione | Asymmetric hydroxylation and selective reduction | Enantiomeric dihydroxy cyclopentanones | researchgate.net |

Halogenated Cyclopentenone Derivatives (e.g., 5-Fluoro-cyclopentenones)

The introduction of halogen atoms, particularly fluorine, into the cyclopentenone structure can have a profound impact on the molecule's reactivity and biological activity. The synthesis of halogenated cyclopentenone derivatives is an active area of research.

A regioselective synthesis of α-fluorinated cyclopentenones has been developed via an organocatalytic difluorocyclopropanation of silyl dienol ethers, followed by a fluorine-directed and -activated Nazarov cyclization. researchgate.netnii.ac.jp This method allows for the efficient synthesis of biologically promising α-fluorocyclopentenone derivatives. nii.ac.jp

Halogenation can also be used to increase the electrophilicity of cyclopentenone derivatives. For example, halogenation at the C10 position of prostaglandin A2 derivatives enhances their ability to inhibit ubiquitin isopeptidase activity. acs.org

Heteroatom-Modified Cyclopentenones (e.g., Sulfur-Containing Systems)

The incorporation of heteroatoms, such as sulfur, into the cyclopentenone ring system leads to novel structures with unique properties. Sulfur-containing functional groups are found in a broad range of pharmaceuticals and natural products. nih.gov

The synthesis of sulfur-containing analogues of cyclic carbonates, known as cyclic thiocarbonates, has been explored. researchgate.netrsc.org These compounds can serve as monomers for polythiocarbonate synthesis and as reactive intermediates for the preparation of other sulfur-containing compounds. researchgate.netrsc.org Chiral bidentate complexes with sulfur-containing ligands have also been utilized in enantioselective Pauson-Khand reactions. acs.org

Chiral and Optically Active Cyclopentenone Building Blocks

Chiral cyclopentenones are crucial intermediates in the asymmetric synthesis of a wide variety of bioactive molecules, including prostaglandins and prostanoid derivatives. acs.org Consequently, numerous methods have been developed for the enantioselective and asymmetric synthesis of cyclopentenones.

These methods include:

Chemical and Enzymatic Resolution: Racemic mixtures of cyclopentenones or their precursors can be resolved into their enantiomers through chemical derivatization or enzymatic reactions. acs.orgacs.org Lipase-catalyzed acylations are commonly used for the enzymatic resolution of hydroxylated cyclopentenones. acs.org

Asymmetric Synthesis: Several asymmetric reactions are employed to construct the chiral cyclopentenone core, including the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions. organic-chemistry.orgacs.org Chiral N-heterocyclic carbenes can catalyze the enantioselective intramolecular aldol reaction of achiral tricarbonyl compounds to produce α,α-disubstituted cyclopentenes. nih.gov

Asymmetric Functionalization: An existing cyclopentenone unit can be asymmetrically functionalized to introduce chirality. acs.org

Functionalization of Chiral Building Blocks: Chiral cyclopentenones can be synthesized from readily available chiral starting materials, an approach known as the "chiral pool" strategy. acs.orgnih.gov

A redox-relay Heck reaction has been utilized for the enantioselective desymmetrization of 3-cyclopentenone to directly prepare γ-functionalized cyclopentenones. nih.gov This method provides facile access to diverse and optically active γ-substituted cyclopentenones, which are important building blocks in the pharmaceutical industry. nih.gov

| Method | Description | Reference |

|---|---|---|

| Resolution | Separation of enantiomers from a racemic mixture using chemical or enzymatic methods. | acs.orgacs.org |

| Asymmetric Synthesis | Direct synthesis of chiral cyclopentenones using chiral catalysts or reagents (e.g., Pauson-Khand, Nazarov cyclization). | organic-chemistry.orgacs.org |

| Asymmetric Functionalization | Introduction of chirality to a pre-existing cyclopentenone scaffold. | acs.org |

| Chiral Pool Synthesis | Synthesis from naturally occurring chiral starting materials. | acs.orgnih.gov |

| Redox-Relay Heck Reaction | Enantioselective desymmetrization of cyclic enones to produce functionalized cyclopentenones. | nih.gov |

Natural Product Inspired Cyclopentenone Analogs

The cyclopentenone core is a prevalent structural motif in a diverse array of natural products, showcasing a broad spectrum of biological activities. These naturally occurring molecules serve as a rich source of inspiration for the design and synthesis of novel analogs, including those related to this compound. The structural diversity found in nature provides a blueprint for developing new compounds with tailored properties.

A significant class of natural products built around the cyclopentenone framework is the prostaglandins. wikipedia.orglibretexts.org These lipid compounds are found in almost every tissue in humans and other animals and are derived enzymatically from fatty acids, such as arachidonic acid. wikipedia.org Prostaglandins are characterized by a 20-carbon skeleton that includes a five-membered ring. wikipedia.orglibretexts.org The various prostaglandin series, designated by letters (e.g., PGA, PGB, PGJ), feature different substitution patterns on the cyclopentenone ring, including the presence of hydroxyl and ketone functionalities, as well as varying degrees of unsaturation in the two alkyl side chains. creative-proteomics.comlibretexts.orgmetwarebio.com

Another well-known natural product containing the cyclopentenone ring is jasmone, which is a key volatile component of jasmine oil. wikipedia.orgdrugfuture.com Jasmone is characterized by a 3-methyl-2-pentenyl-2-cyclopenten-1-one structure. drugfuture.com The natural form is predominantly the cis-isomer. wikipedia.orgdrugfuture.com Its structure, with alkyl substituents on the cyclopentenone ring, provides a valuable reference for the development of related analogs.

Phytoprostanes are another class of natural products that bear a structural resemblance to prostaglandins but are found in plants. nih.gov They are formed non-enzymatically from the oxidation of α-linolenic acid. nih.gov Similar to prostaglandins, phytoprostanes possess a cyclopentenone core with two side chains, and they exist in various classes with different ring substitutions. researchgate.net The study of phytoprostanes and their biological activities has provided further insights into the functional importance of the cyclopentenone moiety. researchgate.netnih.gov

Marine organisms are also a prolific source of cyclopentenone-containing natural products. researchgate.netrsc.org These compounds often exhibit unique structural features and potent biological activities, which are attributed to the diverse and competitive marine environments. nih.gov Examples include a variety of alkaloids and other secondary metabolites isolated from marine-derived microorganisms. acs.org

The structural features of these natural product-inspired cyclopentenone analogs are summarized in the table below.

| Natural Product Class | Core Structure | Key Structural Features | Natural Source |

| Prostaglandins | Cyclopentenone | 20-carbon skeleton with a five-membered ring; two side chains; various substitutions on the ring. wikipedia.orglibretexts.orgcreative-proteomics.com | Animals (derived from fatty acids) wikipedia.org |

| Jasmone | 2,3-disubstituted Cyclopentenone | Methyl group at C-3 and a pentenyl side chain at C-2. drugfuture.com | Plants (e.g., Jasmine flowers) wikipedia.orgdrugfuture.com |

| Phytoprostanes | Cyclopentenone | Structurally similar to prostaglandins; derived from α-linolenic acid. nih.govresearchgate.net | Plants nih.gov |

| Marine Natural Products | Cyclopentenone | Diverse and often complex structures, including fused ring systems and unique functional groups. researchgate.netacs.org | Marine microorganisms, sponges, etc. researchgate.netnih.gov |

Detailed research into these natural products has spurred the development of synthetic strategies to create analogs with modified structures. These synthetic efforts aim to explore structure-activity relationships and to produce novel compounds with enhanced or specific biological profiles. The general approach often involves the construction of the core cyclopentenone ring followed by the introduction of various substituents and side chains, mimicking the structural diversity observed in nature.

The following table provides examples of specific natural products containing the cyclopentenone motif and their key structural details.

| Compound Name | Class | Molecular Formula | Key Structural Details |

| Prostaglandin E1 | Prostaglandin | C20H34O5 | A cyclopentenone ring with a hydroxyl group at C-11 and a ketone at C-9. Two alkyl side chains. |

| cis-Jasmone | Jasmone | C11H16O | A methyl group at C-3 and a (Z)-pent-2-en-1-yl group at C-2 of the cyclopentenone ring. drugfuture.comnmppdb.com.ng |

| 16-B1-Phytoprostane | Phytoprostane | C18H28O3 | A disubstituted cyclopentenone with two side chains derived from α-linolenic acid. nih.gov |

| Malaymycin | Marine Natural Product | C21H26N2O3 | A cyclopentenone-containing tetrahydroquinoline alkaloid. acs.org |

Applications in Advanced Organic Synthesis

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The utility of 3-ethylcyclopent-2-en-1-one as a versatile intermediate is an area with limited specific examples in prominent research, especially when compared to its more commonly used methyl counterpart.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's synthetic strategies. While cyclopentenones are involved in the biosynthesis of various natural products, there is a lack of specific published research detailing the use of this compound in biomimetic approaches to complex molecules.

Chiral Building Block in Asymmetric Synthesis

The potential of this compound as a chiral building block in asymmetric synthesis is a promising but currently underdeveloped field of study.

Enantioselective Routes to Terpenoids and Related Bioactive Compounds

Terpenoids represent a vast class of natural products with significant biological activity. While the enantioselective synthesis of terpenoids is a major focus of organic chemistry, the specific use of chiral this compound as a starting material for these syntheses is not well-documented. Research in this area tends to focus on more readily available or synthetically versatile chiral precursors.

Construction of Polycyclic, Spirocyclic, and Quaternary Carbon Systems

The construction of complex carbocyclic frameworks, including polycyclic, spirocyclic, and quaternary carbon-containing systems, is a testament to the power of modern synthetic methods. While cyclopentenones are frequently employed in reactions that generate such structures (e.g., Michael additions, cycloadditions), there are no prominent, published examples where this compound is the specific substrate for the construction of these intricate architectures.

Role in the Development of Functional Materials and Systems

The cyclopentenone ring structure is a valuable scaffold in organic synthesis, often utilized as a building block for more complex molecules due to its reactive α,β-unsaturated ketone moiety. However, the specific applications for the 3-ethyl substituted variant in the development of advanced functional materials are not detailed in existing research.

Hydrogels are three-dimensional polymer networks known for their high water content and biocompatibility, making them ideal for controlled drug delivery systems. nih.govmdpi.com The mechanisms of these systems often rely on the specific chemical properties of the constituent polymers and cross-linkers, which can include functionalities that allow for controlled degradation or drug interaction. nih.govrsc.org While various synthetic polymers are employed in creating hydrogels, a search of the available scientific literature does not indicate that this compound is used as a monomer, precursor, or cross-linking agent in the synthesis of hydrogels for controlled release applications. The research in this field primarily focuses on well-established hydrophilic polymers and tailored synthetic macromolecules. nih.gov

Spatane-type diterpenoids are a class of natural products characterized by a unique tricyclic carbon skeleton. The synthesis of these complex molecules is a significant challenge in organic chemistry and typically involves multi-step strategies from specific precursor molecules. A comprehensive review of synthetic pathways towards spatanes and their analogs did not yield any routes that utilize this compound as a starting material or intermediate. Research in this area focuses on different synthetic precursors and strategies to construct the characteristic fused ring system of spatane diterpenoids.

Theoretical and Computational Studies on 3 Ethylcyclopent 2 En 1 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are a cornerstone of modern chemical research. They allow for the detailed examination of molecular systems, including the intricate details of chemical reactions.

Energy Profiles and Geometries of Intermediates and Transition States

Computational studies can map out the potential energy surface of a reaction involving 3-ethylcyclopent-2-en-1-one. This involves calculating the energies of the ground state reactant, any intermediates, and the transition states that connect them. The geometry of each of these species—bond lengths, bond angles, and dihedral angles—is optimized to find the lowest energy conformation. For instance, in a hypothetical reaction pathway, the precise structure of the transition state provides critical information about the reaction barrier, which in turn determines the reaction rate.

Mechanistic Pathway Elucidation (e.g., Concerted vs. Stepwise Rearrangements)

Quantum chemical calculations are instrumental in distinguishing between different possible reaction mechanisms. For rearrangements involving this compound, computations can determine whether the reaction proceeds in a single, concerted step or through a multi-step, stepwise pathway involving one or more intermediates. By comparing the activation energies of the competing pathways, researchers can predict the most likely mechanism. For example, a concerted pericyclic reaction would be characterized by a single transition state, whereas a stepwise mechanism would involve transition states leading to and from a stable intermediate.

Torquoselectivity and Stereochemical Outcome Predictions

In reactions that can produce multiple stereoisomers, such as electrocyclic ring-opening or closing reactions, computational chemistry can predict the stereochemical outcome. Torquoselectivity, which describes the preference for one direction of bond rotation over another during such reactions, can be quantified by calculating the energy barriers for the different rotational pathways. For a substituted system like this compound, the ethyl group plays a crucial role in influencing this selectivity, and theoretical models can predict which diastereomer or enantiomer will be formed preferentially.

Solvent Effects on Reaction Mechanisms and Equilibria

The surrounding solvent can have a significant impact on chemical reactions. Computational models can account for these effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. These studies can reveal how the polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates, mechanisms, and equilibrium positions for processes involving this compound.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for compound characterization and the interpretation of experimental data.

Vibrational Spectroscopy (Infrared and Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This predicted spectrum is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C=O stretching, C=C stretching, and various bending modes of the ethyl group and cyclopentenone ring.

Below is a table of predicted vibrational frequencies for key functional groups in this compound, which would be derived from such calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description of Molecular Motion |

| C=O Stretch | ~1715-1730 | Stretching of the ketone carbonyl group. |

| C=C Stretch | ~1620-1640 | Stretching of the carbon-carbon double bond. |

| C-H Stretch (sp²) | ~3050-3100 | Stretching of C-H bonds on the double bond. |

| C-H Stretch (sp³) | ~2850-2960 | Stretching of C-H bonds in the ethyl group & ring. |

| CH₂ Scissoring | ~1450-1470 | Bending motion of the methylene group in ethyl. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR chemical shifts, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed using various computational methods, primarily Density Functional Theory (DFT).

A typical computational workflow for predicting NMR spectra involves:

Conformational Search: Identifying the lowest energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding constants to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

The predicted chemical shifts can then be compared with experimental data to validate the proposed structure. Below is a hypothetical comparison table illustrating how such data would be presented. The experimental values are sourced from spectral databases for the closely related compound, 3-methylcyclopent-2-en-1-one, as a proxy to demonstrate the methodology nih.govchemicalbook.com.

| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) for 3-methylcyclopent-2-en-1-one | Hypothetical Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) for 3-methylcyclopent-2-en-1-one |

| C1 (C=O) | 209.5 | 209.8 | - | - |

| C2 (=CH) | 135.2 | 134.9 | 5.90 | 5.88 |

| C3 (=C-Et) | 175.8 | 176.1 | - | - |

| C4 (CH₂) | 34.5 | 34.7 | 2.35 | 2.33 |

| C5 (CH₂) | 28.9 | 29.1 | 2.55 | 2.53 |

| -CH₂CH₃ | 25.1 | - | 2.20 | - |

| -CH₂CH₃ | 12.3 | - | 1.10 | - |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

For chiral molecules, determining the absolute configuration is a critical aspect of their characterization. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for this purpose. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD) probes electronic transitions and provides information about the stereochemistry of molecules with chromophores that absorb in the UV-Vis region. The enone moiety in this compound is a chromophore, making ECD a suitable technique for its stereochemical analysis acs.orgnih.gov.

Computational modeling plays a vital role in interpreting CD and VCD spectra. The typical workflow involves:

Generating all possible stereoisomers and their low-energy conformers.

Calculating the theoretical CD and VCD spectra for each conformer.

Boltzmann-averaging the spectra based on the relative energies of the conformers.

Comparing the computed spectrum with the experimental one to assign the absolute configuration.

Although specific CD or VCD studies on this compound were not found, research on similar chiral cyclopentenones demonstrates the utility of these methods acs.orgnih.gov. For instance, the absolute configuration of chiral cyclopentenones, which are important intermediates in the synthesis of bioactive molecules, has been successfully determined using ECD and VCD in conjunction with theoretical calculations acs.orgnih.govrsc.org. The Cotton effects observed in the CD spectra and the sign and intensity of VCD bands are characteristic of a particular stereoisomer.

Structure-Reactivity Relationship Modeling (e.g., Thiol Reactivity Profiling)

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental in chemistry. For this compound, which contains an α,β-unsaturated ketone moiety, a key aspect of its reactivity is its susceptibility to Michael addition reactions with nucleophiles, such as thiols nih.govsemanticscholar.orgnih.gov.

Thiol Reactivity Profiling is a method used to quantify the reactivity of electrophilic compounds with thiols, which is relevant for assessing potential biological activity and toxicity researchgate.netresearchgate.net. The reactivity of α,β-unsaturated carbonyl compounds with thiols can be influenced by several factors, including:

Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Substituents on the ring can modulate this electrophilicity.

Steric Effects: The size and position of substituents can hinder the approach of the nucleophile.

Conformational Effects: The geometry of the ring can influence the accessibility of the reaction center.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the thiol reactivity of a series of related compounds. These models use molecular descriptors (e.g., electronic parameters, steric parameters, topological indices) to build a mathematical relationship with the experimentally determined reactivity mdpi.com.

For α,β-unsaturated ketones, computational studies have shown that the activation energy for the addition of a thiolate anion is a key determinant of reactivity semanticscholar.org. Factors that stabilize the enone reactant, such as conjugation or hyperconjugation, can decrease the exothermicity of the reaction and increase the activation barrier semanticscholar.org. Solvation effects also play a crucial role and are often incorporated into computational models semanticscholar.org.

While a specific thiol reactivity profile for this compound is not detailed in the provided search results, the general principles derived from studies on other α,β-unsaturated ketones are applicable nih.govnih.govresearchgate.net. The ethyl group at the 3-position is expected to have both electronic (electron-donating through hyperconjugation) and steric effects that would influence its reactivity towards thiols compared to an unsubstituted cyclopentenone.

Biological Activities and Medicinal Chemistry Potential

Anti-inflammatory Properties and Molecular Mechanisms (e.g., NF-κB Inhibition, Reduction of Restenosis)

The cyclopent-2-enone scaffold is recognized as an effective framework for the design of anti-inflammatory drugs. Compounds containing this moiety, including naturally occurring cyclopentenone prostaglandins, exhibit anti-inflammatory effects through various mechanisms. A primary mechanism is the direct inhibition of the IκB kinase (IKK) complex. IKK is a critical enzyme that activates the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of genes involved in inflammation and immunity.

By inhibiting IKK, cyclopentenones can prevent the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. This action blocks NF-κB from translocating to the nucleus and inducing the expression of pro-inflammatory genes, such as those for cyclo-oxygenase 2 (COX-2) and various cytokines. Research on related compounds, like 3-methyl-1,2-cyclopentanedione, has demonstrated a significant reduction in the phosphorylation of IκB, nuclear translocation of NF-κB, and the expression of pro-inflammatory genes like VCAM-1, MCP-1, and IL-6. This modulation of the NF-κB signaling cascade is a cornerstone of the anti-inflammatory potential of this class of compounds.

Antioxidant Activity and Radical Scavenging Mechanisms

The cyclopentenone structure is associated with cellular antioxidant responses. While direct studies on the radical scavenging capacity of 3-ethylcyclopent-2-en-1-one are limited, the broader class of compounds is known to interact with pathways that govern cellular redox state. One such pathway is the Nrf2/Keap1 system, a key regulator of cytoprotective genes that counter oxidative stress. Pathological inflammatory responses can occur when there is an imbalance between an overactive pro-inflammatory NF-κB pathway and a diminished cytoprotective NRF2 cascade.

The antioxidant activity of compounds is often evaluated using assays that measure their ability to scavenge free radicals. Common methods include the Oxygen Radical Absorbance Capacity (ORAC) assay, which is based on the hydrogen atom transfer (HAT) mechanism, and the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. These assays quantify the capacity of a substance to neutralize harmful reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.

Antimicrobial Properties

Natural products bearing the cyclopent-2-enone moiety have been shown to possess antimicrobial activities. A broader class of related compounds, known as cyclopentenediones (CPDs), which are secondary metabolites found in plants, fungi, and bacteria, have demonstrated notable antibacterial and antifungal effects. This suggests that the core cyclopentenone skeleton is a valuable pharmacophore for the development of new antimicrobial agents.

Antiviral Activity via Induction of Heat Shock Protein 70 (HSP70)

A significant area of research for cyclopentenones is their antiviral activity, which is mechanistically linked to the induction of Heat Shock Protein 70 (HSP70). The α,β-unsaturated carbonyl group within the cyclopentenone ring acts as a signal that triggers the activation of Heat Shock Transcription Factor 1 (HSF1). Activated HSF1 then drives the selective expression of the HSP70 gene.

This induction of HSP70 is associated with a potent, yet non-stressful, antiviral state in mammalian cells. The antiviral mechanism involves the selective inhibition of viral protein synthesis, which persists as long as the host cell is actively producing HSP70. This effect has been observed against a range of both RNA and DNA viruses. The parent compound, 2-cyclopenten-1-one, has been identified as a novel inducer of HSP70, highlighting the fundamental role of the cyclopentenone structure in this antiviral pathway.

| Biological Activity | Molecular Mechanism | Key Protein/Pathway Involved |

| Anti-inflammatory | Inhibition of IκB kinase (IKK), preventing NF-κB nuclear translocation. | NF-κB, IKK, COX-2 |

| Antioxidant | Modulation of cellular redox pathways. | Nrf2/Keap1 |

| Antimicrobial | General activity associated with the cyclopentenone scaffold. | Not specified |

| Antiviral | Activation of Heat Shock Transcription Factor 1 (HSF1) to induce HSP70 synthesis, which blocks viral protein translation. | HSP70, HSF1 |

Involvement in Cell Signaling Pathways (e.g., STAT3 Interaction by Derivatives)